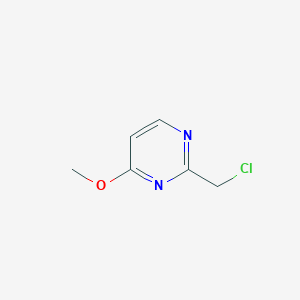

2-(Chloromethyl)-4-methoxypyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. nih.govnumberanalytics.commicrobenotes.com Its fundamental importance is underscored by its presence in the essential building blocks of life: the nucleobases uracil, thymine, and cytosine, which are components of RNA and DNA. nih.govmicrobenotes.com This biological prevalence has made the pyrimidine nucleus a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov

Beyond its role in nucleic acids, the pyrimidine ring is a versatile platform in organic synthesis. Its electron-deficient nature, arising from the presence of the two electronegative nitrogen atoms, influences its reactivity and allows for a wide range of chemical modifications. numberanalytics.com The ability to introduce various functional groups at different positions on the ring enables chemists to fine-tune the steric and electronic properties of the molecule, leading to a diverse array of compounds with tailored biological activities. myuchem.comorientjchem.org Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, antifungal, and cardiovascular agents. nih.govorientjchem.org

Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its utility as a synthetic building block. nih.govrsc.org Halogenated pyrimidines are highly valuable intermediates due to the reactivity of the carbon-halogen bond, which can readily participate in a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. myuchem.com

The position of the halogen atom on the pyrimidine ring dictates its reactivity. For instance, halogens at the 2-, 4-, and 6-positions are activated towards nucleophilic substitution, a fundamental reaction in which an electron-rich species replaces the halogen. This reactivity allows for the straightforward introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups. google.com The chloromethyl group, a chlorine atom attached to a methyl group, is also a highly reactive functional group that can participate in nucleophilic substitution reactions. mun.ca

Overview of 2-(Chloromethyl)-4-methoxypyrimidine within the Context of Functionalized Pyrimidine Derivatives

This compound is a specific example of a functionalized pyrimidine that combines several key features. It possesses the core pyrimidine ring, a methoxy (B1213986) group at the 4-position, and a reactive chloromethyl group at the 2-position. The methoxy group, an electron-donating group, can modulate the electronic properties of the pyrimidine ring. The chloromethyl group at the 2-position is a key reactive site, poised for nucleophilic attack. This allows the pyrimidine scaffold to be readily incorporated into larger, more complex molecules.

While detailed, publicly available scientific literature specifically documenting the synthesis, comprehensive reactivity, and analytical characterization of this compound is limited, its structural features suggest it would be a valuable intermediate. By analogy with other chloromethyl-substituted heterocycles, it is expected to be a potent electrophile, readily reacting with a variety of nucleophiles to form new chemical bonds. This reactivity makes it a promising building block for the synthesis of novel derivatives with potential applications in pharmaceutical and agrochemical research. The study of such functionalized pyrimidines continues to be an active area of research, driven by the ongoing search for new molecules with unique and beneficial properties.

Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXYMGJGHBOBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519769 | |

| Record name | 2-(Chloromethyl)-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87273-20-9 | |

| Record name | 2-(Chloromethyl)-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87273-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 4 Methoxypyrimidine and Analogous Pyrimidine Systems

Strategies for Introducing the Chloromethyl Moiety onto Pyrimidine (B1678525) Rings

The introduction of a chloromethyl group onto a pyrimidine ring is a crucial step in the synthesis of the target compound. This can be achieved through various methods, primarily involving the halogenation of a hydroxymethyl precursor or direct chlorination of the pyrimidine scaffold.

Halogenation of Hydroxymethyl-Substituted Pyrimidine Precursors

A common and effective method for creating the chloromethyl group is the halogenation of a corresponding hydroxymethyl-substituted pyrimidine. This transformation is typically achieved using standard chlorinating agents. For instance, the conversion of a 2-(hydroxymethyl)pyrimidine derivative to its 2-(chloromethyl) counterpart can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The reaction of 5-hydroxymethyluracil, for example, can be a key step in forming related structures. Heating uridine (B1682114) with formaldehyde (B43269) in the presence of hydrochloric acid leads to 5-hydroxymethylation. ttu.ee These hydroxymethyl derivatives can then be converted to their corresponding chloromethyl analogs.

Direct Chlorination Approaches on Pyrimidine Scaffolds

Direct chlorination of the pyrimidine ring, particularly at a methyl substituent, presents an alternative route. This approach avoids the need for a pre-existing hydroxyl group. Palladium-catalyzed C-H chlorination has emerged as a valuable method for the selective oxidation of organic molecules. nih.gov This technique can be applied to pyrimidine scaffolds, allowing for the direct introduction of a chlorine atom. The mechanism often involves a ligand-directed C-H activation, followed by oxidation of the resulting palladacycle. nih.gov

Another direct approach involves the reaction of a pyrimidine derivative with a chlorinating agent in the presence of a catalyst. For instance, a process for preparing 2-chloromethyl-4,5,6-trichloropyrimidine from a dihydro-hydroxy-trichloromethylpyrimidine derivative using a chlorinating agent and a catalyst has been described. google.com

Strategies for Introducing the Methoxy (B1213986) Moiety onto Pyrimidine Rings

The methoxy group at the C4 position of the pyrimidine ring is another key structural feature. This is generally introduced via nucleophilic substitution of a halogenated pyrimidine or by direct O-methylation of a hydroxypyrimidine.

Alkoxylation Reactions on Halogenated Pyrimidine Rings

A widely used strategy involves the reaction of a halogenated pyrimidine, such as a 4-chloropyrimidine (B154816) derivative, with a methoxide (B1231860) source. Sodium methoxide in methanol (B129727) is a common reagent for this transformation. This nucleophilic aromatic substitution reaction is generally efficient. A method for synthesizing alkoxypyrimidine thioethers through the alkoxylation of pyrimidine disulfides has been reported as a green and sustainable approach. nih.gov

The reactivity of halogenated pyrimidines can be influenced by the presence of other substituents on the ring. For example, in 5-chloro-2,4,6-trifluoropyrimidine, the chlorine atom can influence the regioselectivity of nucleophilic attack. doaj.orgresearchgate.net

| Starting Material | Reagent | Product | Reference |

| 4,6-Dichloropyrimidine | Sodium Methoxide | 4-Chloro-6-methoxypyrimidine | google.com |

| 2,4-Dichloropyrimidine (B19661) | Sodium Methoxide | 2-Chloro-4-methoxypyrimidine | google.com |

| Pyrimidine Disulfide | Alcohols | Alkoxypyrimidine Thioethers | nih.gov |

O-Methylation of Hydroxypyrimidine Derivatives

An alternative to alkoxylation is the direct methylation of a hydroxypyrimidine derivative. This involves converting the hydroxyl group at the C4 position into a methoxy group. Various methylating agents can be employed for this purpose, such as dimethyl sulfate (B86663) or methyl iodide, often in the presence of a base to deprotonate the hydroxyl group. eurekaselect.comnih.gov The choice of methylating agent and reaction conditions can be crucial to avoid N-methylation of the pyrimidine ring nitrogens. ttu.ee

Multi-Step Synthetic Routes to Pyrimidine Derivatives Bearing Chloromethyl and Methoxy Groups

One common approach begins with a commercially available or readily synthesized pyrimidine derivative, such as 2,4-dichloropyrimidine. The synthesis can proceed as follows:

Selective Alkoxylation: Reaction of 2,4-dichloropyrimidine with one equivalent of sodium methoxide can selectively replace the more reactive chlorine atom at the C4 position to yield 2-chloro-4-methoxypyrimidine. google.com

Functional Group Interconversion: The remaining chlorine at the C2 position can then be subjected to further reactions. However, to obtain the target 2-(chloromethyl)-4-methoxypyrimidine, a different starting material is often more practical.

A more direct route might start from a pyrimidine with a methyl or hydroxymethyl group at the C2 position and a hydroxyl or chloro group at the C4 position. For example, a synthesis could involve:

O-Methylation/Alkoxylation: A 4-hydroxypyrimidine (B43898) or 4-chloropyrimidine derivative with a suitable precursor for the chloromethyl group at C2 is first methoxylated at the C4 position.

Chlorination: The precursor at the C2 position, such as a hydroxymethyl group, is then chlorinated to afford the final product.

A patent describes a preparation method for 2-chloro-4-substituted pyrimidine compounds, which involves a chlorination reaction as a key step. google.com Another example is the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines, which can serve as a source for a variety of other substituted pyrimidines through nucleophilic substitution reactions. researchgate.net

The following table summarizes a potential multi-step synthesis:

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Methylthio-4-chloropyrimidine derivative | Sodium Hydroxide, Methanol | 2-Methylthio-4-methoxypyrimidine derivative |

| 2 | 2-Methylthio-4-methoxypyrimidine derivative | Chlorinating Agent | 2-Chloro-4-methoxypyrimidine derivative |

This route highlights the conversion of a methylthio group to a chloro group, a common strategy in pyrimidine chemistry. google.com

Pyrimidine Ring Formation through Condensation Reactions

The classical Pinner synthesis is a cornerstone in pyrimidine chemistry, involving the acid-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netslideshare.net For a molecule like this compound, this could theoretically involve the reaction of a suitably substituted 1,3-dicarbonyl compound with an appropriate amidine. For example, the condensation of malonates with acetamidine (B91507) hydrochloride can yield 4,6-dihydroxy-2-methylpyrimidine. google.com This dihydroxy intermediate can then undergo further functionalization.

Another prevalent method is the multicomponent reaction, such as the Biginelli reaction, which offers a one-pot synthesis of dihydropyrimidines that can be subsequently oxidized to pyrimidines. Modern variations of these condensation reactions utilize a range of catalysts and conditions to improve yields and selectivity for polysubstituted pyrimidines. mdpi.com

A general scheme for the Pinner synthesis is as follows:

Reaction of a β-keto ester with an amidine to form a substituted pyrimidine.

Sequential Functionalization for Specific Substituent Patterns

A more common and versatile approach to complex pyrimidines involves the sequential functionalization of a pre-formed pyrimidine ring. This strategy allows for precise control over the introduction of various substituents. For the synthesis of this compound, a plausible route starts with a readily available pyrimidine derivative, such as 2-methyl-4-chloropyrimidine or 2,4-dichloropyrimidine. researchgate.netguidechem.com

One potential synthetic sequence is:

Methoxylation: Starting with a chlorinated pyrimidine, such as 2-methyl-4-chloropyrimidine, the chlorine atom at the 4-position can be substituted with a methoxy group. This is typically achieved by reaction with sodium methoxide in methanol. guidechem.com

Side-Chain Chlorination: The subsequent step involves the chlorination of the methyl group at the 2-position. This is a radical reaction, often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). google.comgoogleapis.com This step is crucial for introducing the reactive chloromethyl group.

An alternative pathway could involve starting with 2,4-dihydroxypyrimidine, followed by methylation and then chlorination. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be methylated using dimethyl carbonate to produce 2-amino-4,6-dimethoxypyrimidine. researchgate.net A similar principle could be applied, followed by conversion of the hydroxyl or amino groups as needed. The hydroxyl groups on a pyrimidine ring can be converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). google.comnih.gov

Reaction Optimization and Process Scale-Up Considerations

Optimizing the reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness, especially when considering industrial-scale production.

Investigation of Solvent Systems and Reaction Media

The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For the methoxylation step, methanol is the logical choice as it serves as both the solvent and the reagent source for the methoxide. In chlorination reactions, inert solvents such as carbon tetrachloride (CCl₄), dichloromethane (B109758) (DCM), or chlorobenzene (B131634) are commonly used. google.com

Recent trends in green chemistry have promoted the investigation of more environmentally benign solvent systems. nih.gov For some pyrimidine syntheses, reactions in aqueous media or even solvent-free conditions have been developed, often facilitated by microwave irradiation or specific catalysts. researchgate.netnih.gov For instance, the amination of chloropyrimidines has been shown to be effective in water under acidic conditions, which could be relevant for analogous nucleophilic substitution reactions. acs.org

Catalytic Systems in Pyrimidine Functionalization

A wide array of catalytic systems has been developed to enhance the efficiency and selectivity of pyrimidine synthesis and functionalization. For condensation reactions, both acid and base catalysis are common. slideshare.netslideshare.net In recent years, metal-based catalysts have gained prominence. For example, copper(II) triflate has been used for synthesizing 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Iridium-pincer complexes have been employed in multicomponent synthesis from alcohols and amidines. bohrium.com Iron-catalyzed cross-coupling reactions have also been reported, such as using Fe(acac)₃ for the reaction of 2,4-dichloropyrimidine with Grignard reagents to produce 2-chloro-4-methylpyrimidine. guidechem.com

For the side-chain chlorination step, the key is the use of radical initiators rather than catalysts in the traditional sense. Compounds like AIBN or BPO generate the necessary chlorine radicals to initiate the chain reaction. google.com

Control of Reaction Parameters (Temperature, Time, Pressure)

Precise control over reaction parameters is essential for maximizing yield and minimizing by-product formation.

Temperature: Nucleophilic substitution reactions, like methoxylation, are often performed at temperatures ranging from room temperature to the reflux temperature of the solvent. guidechem.com Side-chain chlorination is typically conducted at elevated temperatures (e.g., 80-130 °C) to facilitate radical formation. google.com

Time: Reaction times must be optimized to ensure complete conversion without degrading the product. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice.

Pressure: While many pyrimidine syntheses are conducted at atmospheric pressure, some procedures, particularly those involving gaseous reagents like phosgene (B1210022) or chlorine, may be performed in sealed reactors to maintain the concentration of the reagent and control the reaction. nih.govgoogle.com

Purification Techniques and Yield Enhancement Strategies

After the reaction is complete, the crude product must be purified. Common techniques include:

Extraction: To separate the product from the reaction mixture, especially to remove inorganic salts or water-soluble impurities. guidechem.com

Crystallization/Recrystallization: A powerful method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out. orgsyn.org

Distillation: For liquid products, distillation (often under reduced pressure to avoid decomposition at high temperatures) is used to separate the product from non-volatile impurities or solvents. google.com

Chromatography: Column chromatography is frequently used for high-purity separations in the laboratory, although it is less common for large-scale industrial processes due to cost. guidechem.com

To enhance yields, strategies include using a slight excess of one reagent to drive the reaction to completion, careful control of temperature to prevent side reactions, and efficient removal of by-products that might inhibit the reaction. For example, in side-chain chlorination, the hydrogen chloride (HCl) generated can form a hydrochloride salt with the basic pyrimidine nitrogen, which can inhibit further reaction. Neutralizing this HCl with a base as it forms can improve the efficiency of the chlorination. googleapis.com

Chemical Transformations and Derivatization Strategies of 2 Chloromethyl 4 Methoxypyrimidine Scaffold

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group at the C2 position of the pyrimidine (B1678525) ring behaves as a reactive primary alkyl halide. Its electrophilic carbon is readily attacked by a variety of nucleophiles, primarily through an SN2 mechanism, leading to the displacement of the chloride leaving group. This reactivity allows for the introduction of diverse functionalities at this position.

Amination Reactions with Nitrogen Nucleophiles

The displacement of the chloride from the chloromethyl group by nitrogen-based nucleophiles is a straightforward and common transformation. This amination reaction can be achieved with a range of nucleophiles, including ammonia, primary amines, and secondary amines, to yield the corresponding aminomethylpyrimidine derivatives. Such reactions are typically conducted in the presence of a base to neutralize the hydrogen chloride generated during the reaction. In some cases, using an excess of the amine nucleophile can also serve this purpose. The choice of solvent and temperature can influence the reaction rate and yield. nih.govresearchgate.net

Studies on analogous chloromethyl-substituted heterocycles demonstrate that these reactions proceed efficiently. For instance, reactions of 2-amino-4-chloro-pyrimidine with various substituted amines have been successfully carried out, highlighting the general applicability of this substitution reaction on the pyrimidine core. nih.gov

Table 1: Examples of Amination Reactions

| Nitrogen Nucleophile | Typical Conditions | Product |

|---|---|---|

| Ammonia | Ethanol, sealed tube, heat | 2-(Aminomethyl)-4-methoxypyrimidine |

| Piperidine | K₂CO₃, Acetonitrile, reflux | 4-Methoxy-2-(piperidin-1-ylmethyl)pyrimidine |

| Aniline (B41778) | Triethylamine, DMF, 80 °C | 4-Methoxy-2-((phenylamino)methyl)pyrimidine |

Thiolation and Oxygen-Nucleophile Mediated Etherification Reactions

In a similar fashion to amination, the chloromethyl group readily reacts with sulfur and oxygen nucleophiles.

Thiolation: The reaction with thiols or their corresponding thiolates leads to the formation of thioethers (sulfides). This thiolation is typically performed by treating 2-(chloromethyl)-4-methoxypyrimidine with a thiol in the presence of a base (e.g., sodium hydroxide, potassium carbonate) or by using a pre-formed sodium or potassium thiolate. These reactions are valuable for introducing sulfur-containing moieties into the molecule. nih.govnih.gov The high nucleophilicity of the thiolate anion ensures that the reaction is generally rapid and high-yielding. nih.gov

Etherification: The formation of new ether linkages at the methyl position is achieved through a Williamson ether synthesis-type reaction. masterorganicchemistry.comntu.edu.sg In this process, an alkoxide or a phenoxide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride. masterorganicchemistry.com The required alkoxide is typically generated in situ by treating an alcohol with a strong base like sodium hydride (NaH) or can be used as a pre-formed salt, such as sodium methoxide (B1231860) or sodium phenoxide. masterorganicchemistry.comntu.edu.sg This method allows for the synthesis of a wide variety of ether derivatives. organic-chemistry.org

Table 2: Examples of Thiolation and Etherification Reactions

| Nucleophile | Typical Conditions | Product |

|---|---|---|

| Sodium thiophenoxide (PhSNa) | DMF, room temperature | 4-Methoxy-2-((phenylthio)methyl)pyrimidine |

| Ethanethiol (EtSH) | NaH, THF | 2-((Ethylthio)methyl)-4-methoxypyrimidine |

| Sodium methoxide (NaOMe) | Methanol (B129727), reflux | 4-Methoxy-2-(methoxymethyl)pyrimidine |

| Phenol | K₂CO₃, Acetone, reflux | 4-Methoxy-2-(phenoxymethyl)pyrimidine |

Formation of New Carbon-Carbon Bonds via Chloromethyl Electrophilicity

The electrophilicity of the chloromethyl group can be exploited to form new carbon-carbon bonds, a fundamental strategy for extending the carbon skeleton of the molecule. This is typically achieved by reacting it with carbon-centered nucleophiles.

A prominent example is the reaction with Grignard reagents (R-MgX). researchgate.net While Grignard reagents can sometimes react with the pyrimidine ring itself, their reaction with the chloromethyl group is characteristic of a coupling between an organometallic reagent and an alkyl halide. researchgate.netyoutube.com To favor the desired SN2-type substitution over other potential side reactions, the use of a catalyst, such as a nickel or palladium complex, may be beneficial. researchgate.net

Another class of carbon nucleophiles suitable for this purpose includes stabilized enolates, such as those derived from diethyl malonate or ethyl acetoacetate. In the presence of a base like sodium ethoxide, these compounds form soft, carbon-centered anions that can efficiently displace the chloride from the chloromethyl group, leading to the formation of a new C-C bond and enabling further synthetic manipulations.

Table 3: Examples of Carbon-Carbon Bond Forming Reactions

| Carbon Nucleophile | Typical Conditions | Product |

|---|---|---|

| Phenylmagnesium bromide (PhMgBr) | THF, Ni(dppp)Cl₂ (cat.), reflux | 2-Benzyl-4-methoxypyrimidine |

| Sodium diethyl malonate | Ethanol, reflux | Diethyl 2-((4-methoxypyrimidin-2-yl)methyl)malonate |

| Potassium cyanide (KCN) | DMSO, 90 °C | (4-Methoxypyrimidin-2-yl)acetonitrile |

Reactivity and Modifications of the Methoxy (B1213986) Group on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency activates positions C2, C4, and C6 towards nucleophilic aromatic substitution (SNAr). stackexchange.comyoutube.com Consequently, the methoxy group at the C4 position, while generally a poor leaving group, can be displaced by strong nucleophiles, particularly under forcing conditions.

Nucleophilic Displacement of the Methoxy Moiety

The methoxy group at C4 can be substituted by other nucleophiles, although it is less reactive than a halogen atom at the same position. stackexchange.com The reaction proceeds via a Meisenheimer-like intermediate, and its facility is dependent on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as amines, thiols, or alkoxides can displace the methoxy group, often requiring elevated temperatures to proceed at a practical rate. rsc.orgnih.gov For example, heating with a primary or secondary amine in a high-boiling solvent can lead to the corresponding 4-aminopyrimidine (B60600) derivative. Similarly, reaction with a thiolate can yield a 4-thiopyrimidine.

Table 4: Examples of Nucleophilic Displacement of the Methoxy Group

| Nucleophile | Typical Conditions | Product |

|---|---|---|

| Pyrrolidine | NMP, 150 °C | 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine |

| Sodium hydrosulfide (B80085) (NaSH) | Ethanol, reflux | 2-(Chloromethyl)pyrimidine-4(3H)-thione |

| Ammonia | Methanol, sealed vessel, 180 °C | 4-Amino-2-(chloromethyl)pyrimidine |

Ether Cleavage and Functional Group Interconversion

The methoxy group is an aryl ether and, as such, is susceptible to cleavage under strong acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction provides a route to convert the 4-methoxy functionality into a 4-hydroxy group. The most common reagents for this transformation are strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.comyoutube.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (a protonated alcohol). masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the methyl carbon in an SN2 reaction, cleaving the C-O bond. This process yields a 4-hydroxypyrimidine (B43898) and a methyl halide (e.g., methyl iodide or methyl bromide). masterorganicchemistry.com The resulting 4-hydroxypyrimidine is in tautomeric equilibrium with its more stable 4(3H)-pyrimidinone form.

Table 5: Ether Cleavage of the Methoxy Group

| Reagent | Typical Conditions | Product |

|---|---|---|

| Hydroiodic acid (HI) | Acetic acid, reflux | 2-(Chloromethyl)pyrimidin-4(3H)-one |

| Boron tribromide (BBr₃) | Dichloromethane (B109758), 0 °C to r.t. | 2-(Chloromethyl)pyrimidin-4(3H)-one |

| Hydrobromic acid (HBr) | Aqueous solution, reflux | 2-(Chloromethyl)pyrimidin-4(3H)-one |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidines

While the chloromethyl group at the C-2 position is primarily reactive towards nucleophilic substitution, the pyrimidine ring itself can be readily elaborated using powerful palladium-catalyzed cross-coupling reactions. To achieve this, the this compound scaffold must first be halogenated at the ring, typically at the C-5 or C-6 position, through methods like electrophilic halogenation. The resulting halo-pyrimidine derivatives serve as versatile substrates for a variety of C-C and C-N bond-forming reactions. The following sections discuss prominent cross-coupling methodologies as applied to halogenated pyrimidine cores that are structurally analogous to the target scaffold.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most effective methods for creating carbon-carbon bonds on pyrimidine rings. wikipedia.orgrsc.org For dihalopyrimidines, such as 2,4-dichloropyrimidine (B19661), the reaction demonstrates significant regioselectivity. Research shows that coupling with aryl- and heteroarylboronic acids preferentially occurs at the C-4 position over the C-2 position, a selectivity driven by the higher electrophilicity of C-4. mdpi.com Microwave-assisted conditions have been shown to provide C-4 substituted products efficiently and in high yields. mdpi.com This selectivity allows for the stepwise functionalization of the pyrimidine core.

For a scaffold like this compound, a preliminary halogenation at C-5 would yield a substrate poised for Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or vinyl groups at that position.

Beyond the Suzuki-Miyaura reaction, several other palladium-catalyzed methodologies are instrumental in derivatizing the halogenated pyrimidine scaffold.

Heck Reaction : The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This transformation is highly effective for synthesizing substituted alkenes attached to the pyrimidine ring. wikipedia.org The reaction is tolerant of a wide array of functional groups and can be performed under various conditions, including using phosphine-free palladium catalysts in aqueous media. organic-chemistry.orglibretexts.org

Sonogashira Coupling : To introduce alkyne moieties, the Sonogashira coupling is employed, which reacts a terminal alkyne with an aryl halide in the presence of palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions and is fundamental for creating arylalkynes and conjugated enynes. wikipedia.orgrsc.org For substrates with multiple halogen atoms, the reaction can be selective for the more reactive halide, such as iodine over bromine. wikipedia.org

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org The development of sophisticated phosphine (B1218219) ligands has enabled the amination of a vast range of aryl halides, including electron-deficient heteroaryl chlorides, with nearly any amine. wikipedia.orgyoutube.com This method provides a direct route to substituted aminopyrimidines, which are prevalent structures in medicinal chemistry.

Hiyama Coupling : The Hiyama coupling utilizes an organosilane as the coupling partner. An efficient synthesis of C-2-aryl pyrimidine derivatives has been developed via palladium-catalyzed Hiyama couplings of 2-chloropyrimidines with organosilanes, demonstrating good functional group tolerance. researchgate.net

Further Functionalization of the Pyrimidine Nucleus

The pyrimidine ring is generally considered electron-deficient; however, the presence of the strong electron-donating 4-methoxy group makes the this compound scaffold susceptible to electrophilic aromatic substitution (SEAr). princeton.edu The methoxy group activates the ring and directs electrophiles primarily to the C-5 position, which is ortho to the activating group and is the most electron-rich site.

Common electrophilic substitution reactions applicable to this scaffold include: masterorganicchemistry.comlibretexts.org

Halogenation : Introducing a bromine or chlorine atom at C-5 using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). This creates the necessary halide handle for the palladium-catalyzed cross-coupling reactions discussed previously.

Nitration : The introduction of a nitro group (–NO₂) at C-5 can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can then be reduced to an amino group, providing another route to functionalized pyrimidines.

Sulfonation : Reaction with fuming sulfuric acid can install a sulfonic acid group (–SO₃H) at the C-5 position. libretexts.org This reaction is often reversible, a feature that can be exploited for synthetic strategies involving blocking groups. youtube.com

Achieving regioselectivity is critical when multiple reactive sites are present. For the pyrimidine scaffold, selectivity is often dictated by the electronic nature of the ring and the reaction conditions.

In nucleophilic aromatic substitution (SNAr) reactions on related dihalopyrimidines, substitution occurs preferentially at the C-4 position, which is more electron-deficient than the C-2 position. mdpi.com However, recent studies have shown that this selectivity can be reversed in palladium-catalyzed cross-couplings. For example, in the C-S coupling of 2,4-dichloropyrimidine with thiols, the use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can uniquely direct the reaction to the C-2 position. figshare.com

Another powerful strategy for regioselective functionalization is directed ortho-metalation. Although not documented specifically for this compound, related functionalized arenes and heteroarenes can be selectively deprotonated using strong, hindered bases like TMP-metal complexes (TMP = 2,2,6,6-tetramethylpiperidyl). uni-muenchen.dersc.org For the 4-methoxypyrimidine (B1296667) core, such a strategy could potentially direct metalation to the C-5 position, generating a nucleophilic site that can be trapped with various electrophiles.

Synthesis of Advanced Pyrimidine Structures

The synthetic utility of the this compound scaffold is fully realized when the aforementioned derivatization strategies are combined in multi-step sequences. A general approach to complex pyrimidine structures could involve the following steps:

Initial Nucleophilic Substitution : The highly reactive C-2 chloromethyl group can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides) to install an initial point of diversity.

C-5 Functionalization : The resulting pyrimidine derivative can then undergo electrophilic aromatic substitution (e.g., bromination) at the C-5 position to install a halide handle.

Palladium-Catalyzed Cross-Coupling : The C-5 halide can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, to introduce aryl, heteroaryl, vinyl, or amino substituents.

This stepwise, regioselective approach allows for the controlled and systematic construction of highly decorated pyrimidine cores, which are valuable in fields such as medicinal chemistry and materials science. The ability to selectively functionalize three distinct positions—the C-2 side chain, the C-4 position (via substitution of the methoxy group or its derivatives), and the C-5 position—makes this scaffold a cornerstone for building molecular diversity.

Construction of Fused Heterocyclic Systems

The synthesis of fused pyrimidine systems is a significant area of research due to the diverse pharmacological activities exhibited by these compounds. The reactive chloromethyl group of this compound can participate in cyclocondensation reactions with various binucleophilic reagents to construct fused heterocyclic systems.

One notable example is the synthesis of pyrimido[2,1-b]benzothiazoles. These compounds can be synthesized through a one-pot, three-component reaction involving 2-aminobenzothiazole, an aldehyde, and a β-ketoester. scirp.orgresearchgate.netsemanticscholar.org While this method does not directly utilize this compound, analogous cyclization strategies can be envisioned. For instance, the reaction of this compound with a suitable binucleophile, such as a 2-aminothiophenol (B119425) derivative, could potentially lead to the formation of a fused thiazine (B8601807) ring. The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has been shown to result in either ring expansion to a 1,3-diazepine or direct nucleophilic substitution at the chloromethyl group, depending on the reaction conditions. researchgate.netresearchgate.net This highlights the potential of the chloromethyl group to undergo reactions leading to fused systems.

A plausible synthetic route to a fused pyrimido[2,1-b]thiazin-4-one system involves the initial reaction of this compound with thiourea (B124793) to form a pyrimidin-2-ylmethylisothiouronium salt. This intermediate could then undergo cyclization with a suitable reagent, such as an α,β-unsaturated carboxylic acid derivative, to furnish the fused heterocyclic core. The synthesis of various pyrimido[2,1-b] scirp.orgresearchgate.netthiazine derivatives has been reported, although these syntheses typically start from different pyrimidine precursors. scirp.org

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Scaffolds

| Fused Heterocycle | Starting Materials (General) | Potential Biological Activity |

| Pyrimido[2,1-b]benzothiazole | 2-Aminobenzothiazole, Aldehyde, β-Ketoester | Antitumor, Antiviral nih.gov |

| Pyrimido[2,1-b] scirp.orgresearchgate.netthiazine | Pyrimidine-2-thione derivative, Halogenated compound | Antimicrobial researchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Hydrazinyluracil, Dimethylformamide-dimethylacetal (DMF-DMA) | Anticancer nih.govnih.gov |

Preparation of Biologically Active Pyrimidine Conjugates

The derivatization of the this compound scaffold through nucleophilic substitution on the chloromethyl group is a key strategy for preparing biologically active pyrimidine conjugates. The methoxy group at the 4-position can also be a site for substitution, further increasing the potential for diversification.

The synthesis of N-((4-methoxypyrimidin-2-yl)methyl)aniline derivatives demonstrates the reactivity of the chloromethyl group towards amine nucleophiles. mdpi.comechemi.com This reaction provides a straightforward method for linking the 4-methoxypyrimidine core to various aromatic amines, which are common substructures in many bioactive molecules. For example, the reaction of this compound with a substituted aniline in the presence of a base would yield the corresponding N-arylmethylaminopyrimidine.

Furthermore, the chloromethyl group can react with other nucleophiles, such as phthalimide (B116566), to generate protected amino derivatives. The resulting 2-((4-methoxypyrimidin-2-yl)methyl)isoindoline-1,3-dione can serve as a versatile intermediate for the synthesis of primary amines after deprotection. google.combldpharm.com These amines can then be further functionalized to create a wide array of pyrimidine conjugates.

The biological activities of the resulting conjugates are diverse and depend on the nature of the substituent introduced. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. niscpr.res.innih.govej-chem.orgnih.govnih.gov For instance, the introduction of specific side chains can lead to compounds with potent inhibitory activity against kinases, which are important targets in cancer therapy. The synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, an intermediate for the kinase inhibitor pazopanib, highlights the importance of nucleophilic substitution on chloropyrimidines in the development of targeted therapies. chemicalbook.com Although this example involves substitution on the pyrimidine ring itself, it underscores the utility of chloro-functionalized pyrimidines in medicinal chemistry.

Table 2: Examples of Biologically Active Pyrimidine Conjugates

| Compound Class | Synthetic Approach | Biological Target/Activity |

| N-Arylmethylaminopyrimidines | Reaction with anilines | Potential kinase inhibitors, Antimicrobial agents researchgate.net |

| Pyrimidin-2-ylmethylamines | Reaction with phthalimide followed by deprotection | Intermediates for further derivatization |

| Pyrimidine-based kinase inhibitors | Nucleophilic substitution with appropriate amine-containing fragments | Protein kinases (e.g., for cancer therapy) |

| Pyrimidine-based antimicrobial agents | Derivatization with various functional groups | Bacteria and Fungi nih.govej-chem.org |

Advanced Applications in Medicinal Chemistry of Pyrimidine Derivatives

2-(Chloromethyl)-4-methoxypyrimidine as a Strategic Building Block for Pharmaceutical Synthesis

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in numerous natural products and is a cornerstone in the development of pharmaceuticals, particularly in oncology. google.com The compound this compound, a substituted pyrimidine, is recognized for its role as a versatile intermediate in chemical synthesis. Its structure, featuring a reactive chloromethyl group and a methoxy (B1213986) group on the pyrimidine core, makes it a valuable precursor in creating more complex molecules. evitachem.com

The utility of this compound as a building block lies in the chemical reactivity of its substituents. The chlorine atom in the chloromethyl group is a good leaving group, making the site susceptible to nucleophilic substitution reactions. evitachem.com This allows for the covalent linkage of a wide variety of other molecular fragments, a key process in the synthesis of novel APIs. nih.gov

The synthesis of pyrimidine derivatives often involves chlorination steps, using reagents like phosphorus oxychloride, to create reactive intermediates. google.comevitachem.com For instance, the synthesis of 4-chloro-2-methyl pyrimidine is a crucial step in the development of anticancer and anti-AIDS drugs. google.com The strategic placement of chloro and methoxy groups on the pyrimidine ring, as seen in this compound, allows for controlled, selective reactions to build complex molecular architectures. google.com This controlled reactivity is essential for producing a final product with high purity and yield, which is critical in pharmaceutical manufacturing. google.com The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, and intermediates like this compound are instrumental in developing new generations of drugs. google.comekb.eg

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse, yet structurally related, molecules, known as a chemical library. nih.govwikipedia.orgyoutube.com This approach accelerates the identification of hit and lead compounds by enabling high-throughput screening against biological targets. youtube.com

This compound is an ideal scaffold for combinatorial and diversity-oriented synthesis. Its inherent reactivity allows it to be systematically combined with a wide array of "building blocks" in a repetitive fashion. nih.gov The use of solid-phase synthesis, a common technique in combinatorial chemistry, is simplified by anchoring a starting material like a pyrimidine derivative to a resin support, followed by sequential reactions to build the library. wikipedia.org The versatility of the pyrimidine core, combined with the reactive chloromethyl handle, enables the creation of focused libraries designed to interact with specific biological targets, such as protein kinases, or diverse libraries to explore a wider chemical space. nih.govwikipedia.org This methodology is crucial for identifying novel drug candidates and for optimizing the potency and selectivity of existing leads. youtube.com

Therapeutic Potential Derived from Related Pyrimidine Scaffolds

While this compound is primarily a synthetic intermediate, the broader class of pyrimidine derivatives exhibits a wide spectrum of potent biological activities, most notably as anticancer agents. ijrpr.comnih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are of significant interest due to their antiproliferative properties. rsc.orgresearchgate.net The structural resemblance of pyrimidines to the nucleobases of DNA and RNA allows them to function as antagonists in metabolic pathways essential for cancer cell proliferation. ekb.eg

Numerous studies have demonstrated the efficacy of novel synthetic pyrimidine derivatives against various cancer cell lines. nih.govnih.gov These compounds exert their cytotoxic effects through multiple mechanisms, leading to the inhibition of cancer cell growth and the induction of cell death. The specific substitutions on the pyrimidine ring are critical in determining the compound's mechanism of action and its potency against different types of cancer. ekb.eg

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated by a family of cysteine proteases known as caspases. researchgate.net Research has shown that various pyrimidine scaffolds can trigger caspase-dependent apoptosis through the intrinsic or extrinsic pathways. researchgate.netnih.gov

Key findings on the apoptotic mechanisms of pyrimidine derivatives include:

Regulation of Bcl-2 Family Proteins: Some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govresearchgate.netnih.gov

Caspase Activation: A crucial step in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. ijrpr.com Studies on pyrido[2,3-d]pyrimidines and other related compounds have confirmed their ability to activate caspase-3, leading to downstream events like the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.netnih.gov Some compounds also activate initiator caspases like caspase-8 and caspase-9. nih.gov

Cell Cycle Arrest: Before undergoing apoptosis, cancer cells treated with pyrimidine derivatives are often arrested at specific phases of the cell cycle. For example, some compounds cause cell cycle arrest at the G2/M phase or the G1 phase. nih.govnih.gov

Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives function as potent inhibitors of kinases like PIM-1 kinase, which is involved in cell survival and proliferation. nih.govrsc.org Inhibition of such kinases can trigger apoptotic cell death. nih.gov

Table 1: Apoptosis Induction Mechanisms of Various Pyrimidine Derivatives

| Derivative Class | Mechanism | Key Proteins/Events | Reference |

|---|---|---|---|

| Pyrimidine-Aryl Urea Hybrids | Intrinsic Pathway | Upregulation of Bax, Downregulation of Bcl-2, PARP cleavage, Cell cycle arrest (G2/M) | nih.gov |

| Pyrido[2,3-d]pyrimidines | Intrinsic & Extrinsic Pathways | Activation of Caspase-3, Upregulation of Bax and p53, Downregulation of Bcl-2, CDK4/6 inhibition | researchgate.netnih.gov |

| Thiouracil Amides | Caspase Activation | Increased Caspase 3/7 activity, PARP1 cleavage | ijrpr.com |

| Pyrido[2,3-d]pyrimidines | PIM-1 Kinase Inhibition | Activation of Caspases-3, -8, -9, Cell cycle arrest (G1) | nih.gov |

| Cyclic Pyrimidine Nucleotides (cCMP) | Intrinsic Pathway | Caspase-dependent, Cytochrome c release | researchgate.net |

The therapeutic potential of pyrimidine derivatives has been evaluated against a wide array of human cancer cell lines, demonstrating broad applicability. nih.govencyclopedia.pub

Human Breast Adenocarcinoma: Breast cancer is one of the most common cancers worldwide, and cell lines such as MCF-7 are frequently used to screen potential new drugs. onlinejbs.comnih.gov Numerous pyrimidine derivatives have shown significant cytotoxic activity against MCF-7 and other breast cancer cells. nih.govonlinejbs.com For example, a series of pyrazolo[3,4-d]pyrimidines exhibited potent cytotoxicity against MCF-7 cells. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine derivatives were found to be highly active against the MCF-7 cell line, inducing apoptosis and inhibiting cell growth. researchgate.netnih.govnih.gov

Acute Lymphoblastic Leukemia (ALL): Pyrimidine analogues are a cornerstone in the treatment of hematologic malignancies. nih.gov Cytarabine (ara-C), a pyrimidine nucleoside analog, is one of the most important drugs in the treatment of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). nih.govnih.govmdpi.com More recent research has focused on developing novel pyrimidine derivatives with activity against leukemia. For instance, newly synthesized pyrimidine-hydrazone hybrids have demonstrated inhibitory activity against human leukemic lymphoblast cell lines like CCRF-CEM. nih.govencyclopedia.pub These findings underscore the continued importance of the pyrimidine scaffold in developing more effective therapies for leukemia. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrimidine Derivatives Against Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine (Compound 4) | Human Breast Adenocarcinoma (MCF-7) | Potent (activity comparable to cisplatin) | nih.gov |

| Pyrido[2,3-d]pyrimidine (Compound 6b) | Human Breast Adenocarcinoma (MCF-7) | Active (compared to doxorubicin) | researchgate.netnih.gov |

| Pyrido[2,3-d]pyrimidine (Compound 4) | Human Breast Adenocarcinoma (MCF-7) | 0.57 µM | nih.gov |

| Pyrimidine-Hydrazone Hybrid (Compound 6) | Human Leukemic Lymphoblasts (CCRF-CEM) | Increased apoptotic cells by >70% at 5-10 µM | encyclopedia.pub |

| Cytarabine (Ara-C) | Acute Lymphoblastic Leukemia (ALL) | Established clinical activity | nih.gov |

| Uracil Amide (Compound 9) | Human Breast Adenocarcinoma (MCF-7) | 18 µM | ijrpr.com |

Antihypertensive Agent Research (e.g., Alpha-2-Imidazoline Receptor Agonist Analogues)

The pyrimidine nucleus is a component of compounds investigated for their antihypertensive properties. nih.govmdpi.com Research in this area includes the development of alpha-2 adrenoceptor agonists, which are known to lower blood pressure. nih.gov While direct studies detailing the use of this compound in the synthesis of alpha-2-imidazoline receptor agonists are not prevalent in the reviewed literature, its structural motifs are relevant. The pyrimidine core can be functionalized to mimic the necessary pharmacophoric features for receptor binding. The development of selective alpha-2 adrenoceptor agonists like dexmedetomidine (B676) has highlighted the therapeutic potential in providing haemodynamic stability. nih.gov The synthetic utility of this compound allows for its incorporation into larger molecules, where the pyrimidine ring can be further substituted to create analogues of known antihypertensive agents. The goal is to develop compounds with high selectivity and efficacy, thereby minimizing side effects such as hypotension and bradycardia that have limited the use of earlier-generation alpha-2 agonists. nih.gov

Gastrointestinal Therapeutic Agents (Context of Proton Pump Inhibitor Precursors)

The synthesis of agents for gastrointestinal disorders is a significant area of pharmaceutical research. nih.gov Pyrimidine derivatives have been explored as precursors to various therapeutic agents, including proton pump inhibitors (PPIs). Although the direct synthesis of marketed PPIs from this compound is not explicitly detailed, the compound serves as a valuable starting material for creating substituted pyrimidine backbones. These backbones are found in various kinase inhibitors and other biologically active molecules, demonstrating the versatility of this precursor. The reactive chloromethyl group on this compound allows for the attachment of various side chains, a common strategy in the development of complex heterocyclic systems like those required for PPI activity.

Antihistamine Development (Context of Pyrimidine-derived H1-Receptor Antagonists)

Pyrimidine derivatives are a well-established class of compounds in the development of antihistamines, specifically H1-receptor antagonists used to treat allergic conditions. nih.gov Histamine (B1213489) exerts its effects through four G protein-coupled receptors (GPCRs), with H1 receptor antagonists being a primary treatment for allergies. researchgate.netmdpi.com The synthesis of novel pyrimidine-based antihistamines often involves the condensation of a pyrimidine core with other cyclic structures, such as piperazine. nih.gov

| Compound Series | Key Synthetic Precursor Type | Target | Key Finding | Reference |

|---|---|---|---|---|

| Pyrimidine-piperazine derivatives (RCP1-5) | Chalcone, Guanidine Hydrochloride | H1-Receptor | Showed significant antihistamine activity compared to mepyramine; activity increased with concentration. | |

| Novel Pyrimidines (RP 1-5) | 4'-piperazine acetophenone, Guanidine HCl | H1-Receptor | Demonstrated significant histamine inhibition comparable to the reference drug mepyramine. | nih.gov |

| Compound Ⅲ-4 | Desloratadine analogue | H1-Receptor | Potent H1 receptor antagonist (IC50 = 24.12 nM) with high selectivity over M3 and hERG channels. | nih.gov |

Modulation of Adenosine (B11128) Receptors (e.g., Adenosine A1 Receptor Agonists)

Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs involved in numerous physiological and pathological processes, making them attractive drug targets. researchgate.netnih.gov The development of selective adenosine receptor agonists is of great pharmacological interest. researchgate.net While many agonists are nucleoside-based, there is a growing interest in non-nucleoside structures to achieve better selectivity and pharmacokinetic profiles. researchgate.net Pyrimidine derivatives serve as versatile scaffolds for designing such modulators.

The synthesis of adenosine receptor ligands often involves the construction of a heterocyclic system that can mimic the binding of endogenous adenosine. acs.org this compound can act as an electrophilic building block to introduce the pyrimidine moiety into a larger scaffold. For example, its chloromethyl group can react with amines or other nucleophiles to link the pyrimidine to other pharmacophoric elements. Research into thieno[2,3-b]pyridine (B153569) derivatives has yielded compounds with good binding affinity for the A1 adenosine receptor. researchgate.net Similarly, studies on N6-substituted adenosine derivatives have shown that modifications at this position can lead to potent and selective A1 receptor agonists. nih.gov The strategic use of precursors like this compound enables the systematic exploration of the chemical space around the adenosine receptor pharmacophore.

| Compound Series | Target Receptor | Key Finding | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine derivatives | A1 Adenosine Receptor | Compound 7c showed good binding affinity (Ki = 61.9 nM) to the rat A1 AR. | researchgate.net |

| N6-cyclopentyladenosine derivatives | A1 Adenosine Receptor | 8-alkylamino derivatives were identified as partial agonists. | nih.gov |

| Adenosine derivatives with boron clusters | A3 Adenosine Receptor | Several phenyl-substituted adenosine analogs showed nanomolar affinity for the A3 receptor. | nih.gov |

Antiviral Strategies (e.g., Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors)

The fight against viral diseases remains a global health priority, with a continuous need for novel antiviral agents. nih.gov Pyrimidine derivatives are a cornerstone of antiviral research, forming the basis of many drugs, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govyoutube.comwikipedia.org NNRTIs are a critical component of highly active antiretroviral therapy (HAART), binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme and inhibiting its function. mdpi.commdpi.com

The synthesis of novel NNRTIs often utilizes functionalized pyrimidine rings. The Dihydro-Alkoxy-Benzyl-Oxopyrimidine ('DABO') and Diarylpyrimidine ('DAPY') classes of NNRTIs are prominent examples. mdpi.comnih.gov Research into DABO analogues, such as 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones, has shown that modifications at the C2 and C5 positions of the pyrimidine ring are crucial for potent anti-HIV-1 activity. nih.gov For example, compound 6d from one study showed an IC50 of 0.21 microM. nih.gov The reactive nature of this compound makes it a potential intermediate for introducing the core pyrimidine structure and allowing for subsequent modifications to optimize antiviral potency and overcome resistance mutations.

| Compound Class | Key Structural Feature | Activity | Reference |

|---|---|---|---|

| DABO Analogues (6a-6r) | 6-(1-naphthylmethyl)pyrimidin-4(3H)-one | Moderate-to-good activity against wild-type HIV-1 (IC50 range: 0.21-5.64 µM). | nih.gov |

| S-DABO Analogues | 6-naphthylmethyl substituted S-alkylated pyrimidine | Active against HIV-1 and some drug-resistant strains in the micromolar range. | nih.gov |

| Diarylpyrimidines (DAPYs) | Etravirine, Rilpivirine | Effective against NNRTI-resistant HIV variants. Used in combination therapies. | mdpi.com |

Immunological Pathway Modulation (e.g., Inhibition of IgE/IgG Receptor Signaling, Syk Kinase Activity)

Modulation of immune pathways is a key strategy for treating allergic disorders and autoimmune diseases. Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, plays a crucial role in the signaling cascades of immune receptors, including B-cell receptors and Fc receptors (IgE/IgG). nih.govdocumentsdelivered.comdocumentsdelivered.com Therefore, Syk inhibitors are promising therapeutic agents for these conditions.

The pyrimidine scaffold is a central feature in the design of potent and selective Syk inhibitors. nih.govnih.gov Researchers have designed various pyrimidine-based compounds that effectively inhibit Syk kinase. For example, 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives have demonstrated significant Syk inhibitory activity. nih.govdocumentsdelivered.com Another study focused on pyrimidine-5-carboxamide derivatives, finding that a 4-anilinopyrimidine core was key for activity. documentsdelivered.com The synthesis of these complex molecules can leverage building blocks like this compound to introduce the core pyrimidine ring, which is then further elaborated. The chloromethyl group provides a convenient handle for attaching side chains that can interact with specific residues in the kinase's ATP-binding pocket, thereby enhancing potency and selectivity.

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-triazolo[1,5-c]pyrimidine derivatives (10d, 11) | Syk and ZAP-70 | Showed strong inhibition of both kinases and suppressed IL-2 production. | nih.gov |

| Pyrazolylpyrimidine derivatives | Syk Kinase | Lead optimization yielded compounds with potent Syk inhibition in enzymatic and TNF-α release assays. | nih.gov |

| 4-Anilinopyrimidine-5-carboxamides | Syk Kinase | An aminoethylamino moiety at the C2-position and a meta-substituted anilino moiety at the C4-position were preferred for high activity and selectivity. | documentsdelivered.com |

Structure-Activity Relationship (SAR) Studies and Drug Design Principles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been crucial in optimizing their therapeutic potential across various targets. nih.govnih.gov The position and nature of substituents on the pyrimidine ring profoundly affect the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

In the context of this compound as a synthetic precursor, its key structural features—the pyrimidine core, the C2-chloromethyl group, and the C4-methoxy group—are all critical starting points for SAR exploration.

The Pyrimidine Core: This heterocyclic ring acts as a scaffold. Its nitrogen atoms are excellent hydrogen bond acceptors, allowing for critical interactions within the binding sites of target proteins like kinases and receptors. nih.gov It often serves as a bioisostere for a phenyl ring. nih.gov

The C2-Substituent: The chloromethyl group makes the C2 position highly reactive and is typically replaced during synthesis. SAR studies on NNRTI and Syk kinase inhibitors have shown that the nature of the group at the C2 position is critical. For instance, in a series of Syk inhibitors, an aminoethylamino moiety at the C2 position was found to be important for activity. documentsdelivered.com In DABO-type NNRTIs, modulation of the amino function at C2 was crucial for high anti-HIV-1 activity. nih.gov

The C4-Substituent: The 4-methoxy group influences the electronic distribution of the pyrimidine ring and provides a potential site for metabolism. In many drug design campaigns, this position is varied to optimize properties. For example, in the development of kinase inhibitors, replacing a methoxy group with other functionalities can alter selectivity and potency. researchgate.net In H1-receptor antagonists, a methoxy-substituted phenyl ring was shown to establish specific hydrophobic contacts within the receptor. researchgate.net

The C5-Substituent: Although unsubstituted in this compound, the C5 position is a common site for modification. In NNRTI development, introducing small alkyl groups like isopropyl at the C5 position has led to highly potent compounds. nih.gov

Drug design principles for pyrimidine-based compounds often involve molecular hybridization, where the pyrimidine core is linked to other known pharmacophores to create hybrid molecules with dual or enhanced activity. mdpi.com Computational methods, such as molecular docking and quantitative SAR (QSAR), are frequently employed to rationalize observed activities and guide the design of new, more effective derivatives. mdpi.commdpi.com

Rational Design for Optimized Biological Activity and Selectivity

Rational drug design is a strategic approach that leverages the three-dimensional structure of a biological target to design and synthesize molecules with high affinity and selectivity. This process often involves computational modeling and structure-activity relationship (SAR) studies to guide the modification of a lead compound.

While no specific studies detailing the rational design of derivatives from this compound have been identified, one can conceptualize how this might be achieved. The reactive chloromethyl group at the C2 position serves as a prime site for introducing a variety of substituents that can interact with specific pockets of a target protein. For instance, in the context of kinase inhibitors, this group could be displaced by nucleophiles to introduce moieties that form hydrogen bonds or hydrophobic interactions within the ATP-binding site. ed.ac.uk

The methoxy group at the C4 position can also be a key determinant of biological activity and selectivity. It can influence the electronic properties of the pyrimidine ring and participate in hydrogen bonding interactions. Modifications at this position, such as demethylation to a hydroxyl group or replacement with other alkoxy groups, could be explored to optimize target engagement.

A hypothetical rational design cycle for a derivative of this compound could involve:

Target Identification and Validation: Identifying a biologically relevant target, such as a kinase or a G-protein coupled receptor (GPCR), where a pyrimidine scaffold is known to be active. ed.ac.uknih.gov

Initial Docking Studies: Computationally docking this compound or a simple derivative into the active site of the target to predict binding modes.

Synthesis of a Focused Library: Synthesizing a small library of compounds by reacting the chloromethyl group with a diverse set of nucleophiles and potentially modifying the methoxy group.

Biological Evaluation: Screening the synthesized compounds for their activity against the target and for their selectivity against related proteins.

SAR Analysis and Iterative Optimization: Analyzing the relationship between the chemical structure and biological activity to inform the design of the next generation of more potent and selective compounds.

Pharmacophore Elucidation and Lead Optimization

Pharmacophore modeling is a powerful tool in medicinal chemistry that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Once a pharmacophore is defined, it can be used to screen virtual libraries for new lead compounds or to guide the optimization of existing leads.

In the absence of specific research on this compound, a general workflow for its hypothetical use in pharmacophore elucidation and lead optimization can be described. Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to make it a suitable drug candidate. researchgate.net This process involves improving potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

If a derivative of this compound were identified as a hit from a high-throughput screen, the following steps could be undertaken for lead optimization:

Identification of Key Pharmacophoric Features: Through SAR studies and computational modeling, the key structural features of the molecule responsible for its biological activity would be identified. For instance, the pyrimidine nitrogen atoms could act as hydrogen bond acceptors, the methoxy group as a hydrogen bond donor or acceptor, and substituents introduced at the chloromethyl position could provide additional hydrophobic or hydrogen bonding interactions.

Pharmacophore Model Generation: Based on a set of active analogues, a 3D pharmacophore model would be generated. This model would define the spatial arrangement of these key features.

Scaffold Hopping and Bioisosteric Replacement: The this compound scaffold itself could be modified or replaced with other heterocyclic systems (scaffold hopping) that maintain the crucial pharmacophoric features. Bioisosteric replacement of the methoxy or chloromethyl groups with other functional groups could also be explored to improve properties like metabolic stability or solubility.

ADMET Profiling: Promising compounds would be subjected to in vitro and in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling to assess their drug-like properties.

The table below illustrates a hypothetical lead optimization campaign starting from a fictional active derivative of this compound.

| Compound | R-Group (at C2-methyl) | Modification Strategy | Target Affinity (IC50, nM) | Selectivity (Fold) |

| Lead-1 | -NH-Ph | Initial Hit | 500 | 10 |

| LO-1a | -NH-(4-F-Ph) | Introduce electron-withdrawing group | 250 | 20 |

| LO-1b | -NH-(3-Cl-Ph) | Explore steric and electronic effects | 300 | 15 |

| LO-2a | -O-Ph | Replace amine with ether linkage | >1000 | - |

| LO-3a | -NH-cHex | Introduce aliphatic group | 800 | 5 |

This iterative process of design, synthesis, and testing is central to lead optimization and would be essential to develop a derivative of this compound into a viable drug candidate.

Applications in Agrochemical Chemistry

2-(Chloromethyl)-4-methoxypyrimidine as an Intermediate in Agrochemical Synthesis

This compound serves as a crucial intermediate in the production of more complex molecules designed for crop protection. Its utility stems from the reactivity of the chloromethyl group, which allows for straightforward nucleophilic substitution reactions. This enables the attachment of various functional groups, leading to the creation of a diverse library of pyrimidine (B1678525) derivatives for screening and development. The methoxy (B1213986) group also influences the electronic properties of the pyrimidine ring, which can affect the biological activity of the final product.

Development of Pyrimidine-Based Fungicidal Agents

The pyrimidine scaffold is a well-established pharmacophore in the development of fungicides. nih.gov Researchers have synthesized and evaluated numerous pyrimidine derivatives for their ability to combat phytopathogenic fungi, which pose a significant threat to crop production and can lead to substantial economic losses. nih.govfrontiersin.org

The general strategy involves the synthesis of novel pyrimidine compounds and subsequent in vitro testing against a panel of common plant pathogens. frontiersin.orgmdpi.com Through these studies, structure-activity relationships (SAR) are established, which help in refining the molecular design for improved fungicidal potency.

Recent research has focused on creating novel pyrimidine derivatives containing an amide moiety, which have shown promising antifungal activity. nih.govfrontiersin.orgnih.gov In one study, a series of 17 new pyrimidine derivatives with an amide group were synthesized and tested against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govfrontiersin.org The results indicated that several of these compounds exhibited significant fungicidal properties, with some even outperforming the commercial fungicide Pyrimethanil. nih.govfrontiersin.org For example, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to that of Pyrimethanil (32.1 µg/ml). nih.govfrontiersin.org

| Compound | Target Fungus | Inhibition Rate (%) | EC50 (µg/ml) | Reference |

|---|---|---|---|---|

| 5f (5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | 100 | Not Reported | frontiersin.org |

| 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) | Phomopsis sp. | 100 | 10.5 | nih.govfrontiersin.org |

| Pyrimethanil (Commercial Control) | Phomopsis sp. | 85.1 | 32.1 | nih.govfrontiersin.org |

Herbicidal Applications (Context of Related Methoxypyrimidine Derivatives)

Derivatives of methoxypyrimidine are also prominent in the field of herbicides. thepharmajournal.com These compounds often act by inhibiting essential plant enzymes, leading to the disruption of growth and eventual death of the weed. thepharmajournal.comthepharmajournal.com Phenylpyrimidine derivatives, a subclass of pyrimidine compounds, have been extensively studied for their herbicidal properties. thepharmajournal.comthepharmajournal.com

The mechanism of action for many pyrimidine-based herbicides involves the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a deficiency in these essential amino acids, ultimately causing a cessation of plant growth.

Research into novel thiourea (B124793) compounds containing aromatic-substituted pyrimidines has yielded promising results for their herbicidal activity. nih.gov In one study, compounds 4d and 4f demonstrated significant inhibition of root growth in Brassica napus L. and Digitaria sanguinalis, respectively, at a concentration of 100 mg L-1. nih.gov These compounds also showed higher activity against Echinochloa crus-galli than the commercial herbicide bensulfuron-methyl. nih.gov Another study on pyrimidinyloxyphenoxypropionate derivatives found that most of the synthesized compounds exhibited good herbicidal activity against rape and barnyard grass at a concentration of 100 mg/L. researchgate.net

| Compound | Target Weed | Concentration | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| 4d (a pyrimidine thiourea derivative) | Brassica napus L. (root growth) | 100 mg L-1 | 81.5 | nih.gov |

| 4f (a pyrimidine thiourea derivative) | Digitaria sanguinalis (root growth) | 100 mg L-1 | 81 | nih.gov |

| Various pyrimidinyloxyphenoxypropionates | Rape (root growth) | 100 mg/L | >90 | researchgate.net |

| Various pyrimidinyloxyphenoxypropionates | Barnyard grass (root growth) | 100 mg/L | >80 | researchgate.net |

Computational and Mechanistic Studies on Pyrimidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic properties and reactivity of organic compounds, including pyrimidine (B1678525) derivatives. epstem.net By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that a molecule is more reactive because it requires less energy to excite an electron to a higher energy state. epstem.net For substituted pyrimidines, these calculations provide a map of electron density, revealing which sites are most susceptible to electrophilic or nucleophilic attack. epstem.net

For instance, in a molecule like 2-(Chloromethyl)-4-methoxypyrimidine, the electron-donating methoxy (B1213986) group increases the electron density of the pyrimidine ring, while the electronegative chlorine atom in the chloromethyl group creates a localized electrophilic site at the adjacent carbon, making it a prime target for nucleophiles. Natural Bond Orbital (NBO) analysis can further clarify these interactions by detailing charge delocalization and hyperconjugative effects within the molecule.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.7121 |

| ELUMO | -2.6325 |

| Energy Gap (ΔE) | 3.0796 |

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Once a pyrimidine derivative is synthesized, its potential as a therapeutic agent is often assessed by studying its interaction with biological targets like proteins or enzymes. Molecular dynamics (MD) simulations are a powerful computational method for this purpose. mdpi.com MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of how a ligand (like a pyrimidine derivative) binds to a protein and the stability of the resulting complex. mdpi.comnih.gov

These simulations can reveal the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govirbbarcelona.org For a molecule containing a chloromethyl group, understanding its interactions within a binding pocket is crucial, as this reactive group could potentially form covalent bonds with nucleophilic residues in the target protein. Studies have used MD simulations lasting hundreds of nanoseconds to confirm the stability of pyrimidine-based inhibitors within the active site of their target enzymes. tandfonline.com This computational approach is essential for rational drug design, helping to predict the binding affinity and guide the modification of lead compounds to improve their efficacy and selectivity. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions, including the synthesis of pyrimidines and their subsequent transformations. organic-chemistry.orgnih.gov By calculating the potential energy surface of a reaction, researchers can identify stable intermediates and high-energy transition states, which are the fleeting molecular structures that exist at the peak of the energy barrier between reactants and products. umich.edu